2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Overview
Description
2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound that belongs to the class of thienopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)butanamide
Uniqueness
Compared to similar compounds, 2,2-dimethyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide may exhibit unique properties such as higher stability, specific biological activity, or enhanced reactivity under certain conditions. These unique characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3OS |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
InChI |
InChI=1S/C11H17N3OS/c1-11(2,3)10(15)12-9-7-5-16-6-8(7)13-14(9)4/h5-6H2,1-4H3,(H,12,15) |
InChI Key |
XMPGLOJRMDNILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1C |
Origin of Product |
United States |
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